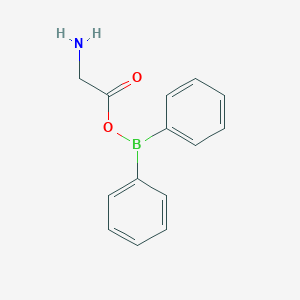

Glycyl diphenylborinate

Beschreibung

Eigenschaften

IUPAC Name |

diphenylboranyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO2/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHLNYVPKWICDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Glycyl Diphenylborinate

Established Synthetic Pathways for Diphenylborinates

The synthesis of diarylborinic acids and their derivatives, such as diphenylborinates, can be broadly categorized into three main strategies. These approaches are differentiated by the number of carbon-boron (C-B) bonds formed or cleaved and the nature of the starting boron-containing reagents. mdpi.com

Formation of Carbon-Boron Bonds in Target Structures

A primary method for synthesizing borinic acids and their derivatives involves the formation of two C-B bonds. This is typically achieved by using borylating agents like trialkoxyboranes or borontrihalides. mdpi.com One straightforward technique is the nucleophilic addition of two equivalents of an organolithium or organomagnesium reagent to an electrophilic boron species. mdpi.com This method is effective for producing symmetric diarylborinic acids. mdpi.com

Another approach involves the direct, metal-free borylation of diaryliodonium salts with diboron (B99234) reagents, which provides a pathway to aryl boronic esters. rsc.org Furthermore, reversible carbon-boron bond formation has been observed at transition metal centers, such as platinum, offering insights into the mechanisms of C-B coupling reactions. rsc.org The mechanism of C-B bond formation in reactions like the Diels-Alder cycloaddition has been studied using computational methods, revealing differences in the electronic structures of forming C-C and C-B bonds. mdpi.com

Reagent-Based Syntheses of Aminoalkyl Diphenylborinates

The synthesis of aminoalkyl diphenylborinates often involves the reaction of a bidentate ligand, such as an amino alcohol, with a triarylborane. mdpi.com This method leads to the formation of four-coordinated borinic derivatives. mdpi.com For instance, 2-aminoethyl diphenylborinate can be prepared and used as a primary amine in subsequent reactions, such as the Mannich reaction, to create more complex amine-bis(phenolate) boron complexes. researchgate.net

A general approach for synthesizing borinic acid derivatives is the reaction of triarylboranes with a ligand like a diol or amino alcohol. researchgate.net This strategy is a cornerstone for creating a variety of diarylborinates. mdpi.comresearchgate.net

Preparation of Glycyl Diphenylborinate Analogs and Derivatives

The structural backbone of this compound allows for a wide range of modifications, leading to the synthesis of various analogs and derivatives with potentially new properties.

Synthesis of Boron-Containing Functionalized Organic Molecules

The synthesis of boron-containing organic molecules is a significant area of research with applications in medicinal chemistry and materials science. mdpi.comsu.se Organoboron compounds, particularly boronic acids, are valuable as building blocks in organic synthesis due to their stability and reactivity in reactions like the Suzuki-Miyaura cross-coupling. nih.gov

Methods for creating these molecules include the modification of Gabriel synthesis conditions to produce aminomethylphenyl boronate esters. mdpi.com These esters can then be used in multicomponent reactions, such as the Ugi four-component reaction, to build peptoid analogs which are subsequently converted to the corresponding boronic acids. mdpi.com Another strategy involves the direct amidation coupling between carboxyphenylboronic acids and arylamines to yield boronic acid derivatives. mdpi.com The development of single-atom editing technologies is also emerging as a powerful tool for the rapid modification of complex molecules and the construction of boron-containing heterocycles. rsc.org

Methodologies for Structural Modification and Diversification

Structural modification of diphenylborinates can be achieved through various synthetic methodologies to tune their electronic and photophysical properties. Different chelation patterns around the boron center (e.g., N,O-chelation) can be explored. researchgate.net For example, a series of N,O-bidentated BPh2 complexes have been synthesized by the direct reaction of N,O-chelate ligands with diaryl borate (B1201080) solutions. researchgate.net

Molecular optimization focusing on boron-containing derivatives is an active area of research for developing new agents with specific biological activities. mdpi.com This can involve creating a series of derivatives and evaluating their properties, as seen in the synthesis of various boron-containing heterocyclic compounds. mdpi.com

Optimization of Synthetic Conditions for Enhanced Yields and Purity

Optimizing synthetic conditions is critical for improving the yield and purity of the final products. For instance, in the synthesis of boron-containing primary amines via a modified Gabriel synthesis, the reaction progress can be monitored using 11B-NMR spectroscopy to ensure completion before proceeding to the next step. mdpi.com

Advanced Spectroscopic and Crystallographic Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of glycyl diphenylborinate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Proton NMR spectroscopy provides critical information about the arrangement and electronic environment of hydrogen atoms in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the ¹H NMR spectrum of this compound derivatives displays characteristic signals for the aromatic protons of the phenyl groups and the aliphatic protons of the ethylamine (B1201723) backbone. mdpi.com

The phenyl protons typically appear as a complex multiplet in the downfield region (approximately 7.00-7.50 ppm), indicative of their varied electronic environments. The protons of the ethylamine moiety, specifically the methylene (B1212753) (-CH₂) groups, give rise to distinct signals. The methylene group adjacent to the oxygen atom (O-CH₂) and the one adjacent to the nitrogen atom (N-CH₂) are chemically non-equivalent, resulting in separate resonances. mdpi.com For instance, studies on closely related derivatives show the O-CH₂ protons as a triplet around 3.76 ppm and the N-CH₂ protons as a multiplet around 2.82 ppm. mdpi.com The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, confirm the connectivity within the ethylamine fragment.

Table 1: Representative ¹H NMR Chemical Shift Data for a this compound Derivative in DMSO-d₆ mdpi.com

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.43 - 6.88 | Multiplet (m) | - |

| Methylene (O-CH₂) | 3.76 | Triplet (t) | 6.5 |

| Methylene (N-CH₂) | 2.82 | Multiplet (m) | 6.3 |

Note: Data is for a closely related derivative and serves as a representative example.

Complementing the proton data, ¹³C NMR spectroscopy is used to delineate the carbon framework of the molecule. pressbooks.pub Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and characterization of the hybridization state (sp², sp³) and chemical environment. libretexts.org

The carbons of the two phenyl rings typically resonate in the 124-133 ppm range. mdpi.com The signals for the aliphatic carbons of the boroxazolidine ring appear at higher field (further upfield). For example, the carbon atom bonded to oxygen (O-CH₂) is observed around 62.45 ppm, while the carbon bonded to nitrogen (N-CH₂) is found near 41.37 ppm in derivatives. mdpi.com The significant difference in their chemical shifts is due to the differing electronegativity of the directly attached oxygen and nitrogen atoms.

Table 2: Representative ¹³C NMR Chemical Shift Data for a this compound Derivative in DMSO-d₆ mdpi.com

| Carbon Group | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C₆H₅) | 132.07, 131.37, 128.62, 126.74 |

| Methylene (O-CH₂) | 62.45 |

Note: Data is for a closely related derivative and serves as a representative example. Some phenyl carbon signals may overlap.

¹¹B NMR spectroscopy is uniquely suited to probe the immediate environment of the boron atom, which is central to the structure of this compound. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron center.

In the case of this compound, the boron atom is part of the five-membered boroxazolidine ring, where it is coordinated to two phenyl groups, an oxygen atom, and a nitrogen atom. This results in a tetracoordinated boron center. Studies on this compound derivatives in DMSO-d₆ show a characteristic ¹¹B NMR signal around δ 4.17 ppm. mdpi.com This chemical shift value is consistent with a tetracoordinated (sp³-hybridized) boron atom involved in a stable dative bond with the nitrogen atom of the aminoethyl group. This contrasts sharply with the chemical shifts typically observed for tricoordinate (sp²-hybridized) boronic acids and esters, which resonate much further downfield.

NMR spectroscopy is also a powerful tool for investigating the dynamic behavior and conformational preferences of molecules in solution. unibas.itnih.gov The formation of the intramolecular B-N coordination bond in this compound significantly restricts the conformational freedom of the molecule compared to its uncyclized precursors. Research indicates that amino acid and amino alcohol adducts of diphenylborinic acid, which form these cyclic boroxazolidine structures, are considerably less dynamic in solution. mdpi.com

The sharp, well-resolved signals observed in the ¹H and ¹³C NMR spectra at room temperature suggest that the boroxazolidine ring exists in a stable conformation or that any conformational exchange processes, such as ring inversion, are rapid on the NMR timescale. unibas.it Variable temperature NMR experiments could be employed to study these dynamic processes in more detail, potentially revealing the energy barriers associated with conformational interconversions. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides insight into the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional architecture in the solid, crystalline state. pitt.edu

Single-crystal X-ray diffraction analysis of this compound (systematic name: 2-diphenylboranyloxyethanamine or B,B-Diphenylboroxazolidine) has provided definitive proof of its cyclic structure and detailed geometric parameters. amazonaws.com The analysis confirms the presence of the intramolecular dative bond between the nitrogen of the amino group and the boron atom, forming a stable five-membered ring.

The crystals of this compound are monoclinic, belonging to the P2₁/n space group. amazonaws.com Crucially, the crystallographic data reveals that the five-membered boroxazolidine ring is not planar but adopts a "half-chair" conformation. amazonaws.com This puckered conformation minimizes steric strain within the ring. The bond angles within the ring range from 99.7° at the O-B-N center to 110.1° at the B-O-C position. amazonaws.com

Table 3: Key Crystallographic Data for this compound amazonaws.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameter (a) | 13.840(1) Å |

| Unit Cell Parameter (b) | 8.9169(5) Å |

| Unit Cell Parameter (c) | 10.170(1) Å |

| Unit Cell Angle (β) | 98.85(1)° |

| Boroxazolidine Ring Conformation | Half-chair |

| B-N Bond Length | 1.653(3) Å |

| B-O Bond Length | 1.478(3) Å |

Precision Measurement of Bond Lengths and Angles

A definitive analysis of a compound's molecular geometry is achieved through techniques like X-ray crystallography. This method provides precise measurements of the distances between atomic nuclei (bond lengths) and the angles between bonded atoms (bond angles). This data is crucial for understanding the molecule's steric and electronic properties.

For this compound, specific crystallographic studies that would provide these precise bond lengths and angles are not available in published literature. Therefore, a data table of these values cannot be generated.

Analysis of Intermolecular Interactions in Crystalline States

The study of crystal structures also reveals how molecules arrange themselves in the solid state. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Understanding these interactions is key to predicting a material's physical properties.

A crystallographic analysis of this compound would be required to identify and quantify these intermolecular forces. As no such studies are publicly documented, a detailed analysis of its crystalline packing and interactions is not possible.

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart (fragments). Different ionization techniques can be employed depending on the nature of the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. It typically generates intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), allowing for accurate molecular weight determination. By inducing fragmentation, tandem mass spectrometry (MS/MS) can provide detailed structural information.

Specific ESI-MS studies detailing the fragmentation pattern of this compound are not available. Consequently, a table of characteristic fragment ions cannot be compiled.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of neutral atoms strikes a sample dissolved in a non-volatile liquid matrix, such as glycerol. This method is effective for polar, non-volatile, and thermally unstable compounds, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

A search for FAB-MS analysis of this compound did not yield any specific data regarding its molecular ion or fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This high precision is invaluable for confirming molecular formulas and distinguishing between compounds with the same nominal mass.

While HRMS would be the definitive technique to confirm the elemental composition of this compound (C₁₄H₁₄BNO₂), specific HRMS data, including measured mass and fragmentation analysis, has not been published.

Computational Chemistry and Theoretical Investigations of Glycyl Diphenylborinate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal method for the computational study of boronate esters due to its favorable balance of accuracy and computational cost. It is extensively used to explore electronic structures, reaction energies, and molecular geometries.

A defining feature of glycyl diphenylborinate and analogous compounds like 2-aminoethoxydiphenylborate (2-APB) is the potential for a dative covalent bond between the nitrogen atom of the amino group and the electron-deficient boron atom. researchgate.net DFT calculations have been employed to predict the stability and nature of this N→B interaction.

Computational studies on o-(N,N-dialkylaminomethyl)arylboronate systems, which serve as excellent models, reveal a delicate balance between different conformations. nih.govnih.gov These include a conformer with a direct N→B dative bond, an intramolecular hydrogen-bonded form (B-O-H···N) in the corresponding boronic acids, and conformers with no direct interaction between the nitrogen and boron centers. nih.govnih.gov For boronate esters where an intramolecular hydrogen bond is not possible, the N→B dative bond conformer is found to be significantly lower in energy than forms where the nitrogen and boron centers are separated. nih.gov First-principle calculations on 2-APB, a close structural analog of this compound, determined the strength of the intramolecular boron-nitrogen coordinate bond to be approximately -45 kcal/mol. researchgate.net The relative stability of the cyclic isomer (with the N-B bond) versus an extended, open isomer is estimated to be about 8 kcal/mol, highlighting the significant energetic preference for the coordinated structure. researchgate.net

Table 1: Calculated Relative Energies for o-(N,N-dimethylaminomethyl)phenylboronic Acid Conformers

| Conformer Type | Interaction | Method | Relative Energy (kcal/mol) |

| 10 | N→B Dative Bond | MP2/aug-cc-pVDZ | 0.7 |

| 12 | B-O-H···N Hydrogen Bond | MP2/aug-cc-pVDZ | 0.0 |

| 13 | No Direct Interaction | MP2/aug-cc-pVDZ | 6.2 |

Data adapted from a computational investigation on o-(N,N-dialkylaminomethyl)arylboronate systems. nih.gov The energies are relative to the most stable conformer (12).

The formation of boronate esters from boronic acids and diols is a reversible condensation reaction central to dynamic covalent chemistry and self-assembly processes. lookchem.comacs.orgnih.gov DFT calculations have proven invaluable in assessing the thermodynamics of this process.

Table 2: Predicted Thermodynamics of Boronate Ester Formation

| Arylboronic Acid Substituent | Yield (%) | Keq | ΔG° (kcal/mol) |

| 4-methoxy | 97 | 32 | -2.5 |

| 4-methyl | 96 | 24 | -2.3 |

| 4-H | 96 | 24 | -2.3 |

| 4-chloro | 96 | 24 | -2.2 |

| 4-methylcarbonyl | 94 | 16 | -1.9 |

| 4-cyano | 92 | 12 | -1.7 |

Data represents the reaction of various 4-substituted phenylboronic acids with catechol in chloroform, based on computational and experimental results. lookchem.com The ΔG° values are calculated.

Frontier Molecular Orbital (FMO) theory is a key conceptual framework in chemistry for explaining reactivity, and DFT calculations provide quantitative descriptions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). icourse.club For boronate esters, FMO analysis helps rationalize their stability and reaction pathways. lookchem.comacs.org

Computational results suggest that the effect of borylation on the frontier orbitals of the donor species (e.g., a diol) can explain the differences in the favorability of their condensation reactions with arylboronic acids. lookchem.comnih.gov The energy, symmetry, and localization of the HOMO and LUMO can control the outcome of reactions. nsf.gov For instance, in diarylborylgold complexes, the HOMO-LUMO gap gives rise to characteristic visible absorption, indicating electronic transitions that are key to their reactivity. researchgate.net In many boronate systems, the LUMO is localized on the vacant p-orbital of the boron atom, making it susceptible to nucleophilic attack, which is a fundamental step in their reaction mechanisms. The HOMO is often distributed across the oxygen atoms and the aromatic rings. The energy gap between the HOMO and LUMO is an indicator of the kinetic stability of the molecule.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. glycoforum.gr.jpnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles vary, thus revealing the molecule's conformational dynamics. glycoforum.gr.jp For a molecule like this compound, which possesses flexible phenyl groups and a five-membered ring, MD simulations can elucidate its dynamic behavior and conformational landscape.

The primary goal of applying MD simulations to this compound would be to understand the flexibility of the oxazaborolidinone ring and the rotational freedom of the two phenyl groups attached to the boron atom. glycoforum.gr.jpmdpi.com These simulations track how the molecule's shape fluctuates over time, which is crucial for understanding its interactions with other molecules. glycoforum.gr.jp The simulation begins with an initial structure, often derived from experimental data or optimized using quantum mechanical methods. This structure is then placed in a simulated environment, typically a solvent like water, to mimic realistic conditions. nih.gov

The simulation proceeds in discrete time steps (often on the order of femtoseconds), calculating the forces on each atom at every step and updating their positions accordingly. glycoforum.gr.jp Analysis of the resulting trajectory can reveal:

Stable Conformations: By clustering the trajectory data, one can identify the most frequently adopted, and therefore most stable, conformations of the molecule.

Conformational Transitions: MD can capture the transitions between different stable shapes, providing insight into the energy barriers that separate them. mpg.de

Flexibility of Structural Elements: The simulation can quantify the motion of different parts of the molecule, such as the puckering of the five-membered ring or the propeller-like rotation of the phenyl groups.

While specific MD simulation studies on this compound are not prominent in the literature, the methodology is well-established for studying similar biomolecular systems, including glycoproteins and protein-ligand complexes. nih.govnih.gov For instance, enhanced sampling techniques like replica-exchange molecular dynamics (REMD) could be employed to overcome energy barriers and explore a wider range of conformations than is possible with standard MD. glycoforum.gr.jp

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMACS | Defines the potential energy function of the system, describing bond lengths, angles, and non-bonded interactions. glycoforum.gr.jp |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment, which is crucial for capturing accurate molecular dynamics. nih.gov |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation; longer times allow for the observation of slower conformational changes. glycoforum.gr.jp |

| Time Step | 1 - 2 fs | The interval between calculations of force and position; must be small enough to capture the fastest atomic vibrations. glycoforum.gr.jp |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles (N), Pressure (P), and Temperature (T), mimicking laboratory conditions. |

Computational Prediction of Spectroscopic Parameters

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are invaluable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This predictive capability is crucial for verifying experimentally determined structures or for assigning signals in complex spectra. For this compound, computational methods can predict ¹H, ¹³C, and ¹¹B NMR spectra.

The process involves first optimizing the molecular geometry of the compound at a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net Following geometry optimization, NMR shielding tensors are calculated for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Studies on structurally related 2-aminoethyl diphenylborinate (2-APB) derivatives and other borate (B1201080) esters have demonstrated the accuracy of this approach. nih.govmdpi.com For instance, calculations show that the coordination of the nitrogen atom to the electron-deficient boron atom leads to a significant upfield shift in the ¹¹B NMR signal compared to uncoordinated diphenylborinic acid. mdpi.com The ¹¹B chemical shift for diphenylborinic acid is around 45 ppm, while for its amino acid or amino alcohol adducts, it shifts to approximately 2.0–5.0 ppm, indicating the formation of the tetracoordinate boron center. mdpi.com

The accuracy of these predictions can be significantly improved by including the effects of the solvent, often through an implicit solvation model like the Polarizable Continuum Model (PCM). nih.gov Using implicit solvation during both geometry optimization and the subsequent calculation of NMR shielding constants has been shown to yield results that are more consistent with experimental data. nih.gov

| Nucleus | Experimental Chemical Shift (ppm) mdpi.com | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹¹B | 4.27 | ~2-5 | The upfield shift from ~45 ppm (in Ph₂B(OH)) confirms N→B coordination. mdpi.com |

| ¹H (N-H) | 6.07 (s, 2H) | ~6-7 | Deshielding of N-H protons due to their involvement in the coordination complex. mdpi.com |

| ¹³C (Phenyl) | 113-134 | Varies | Complex pattern typical for substituted phenyl rings. mdpi.com |

| ¹⁹F | -118.69 | N/A | Applicable only to the fluorinated derivative shown for comparison. mdpi.com |

Structure-Reactivity Relationship Elucidation through Computational Modeling

For this compound, these investigations would focus on the properties of the five-membered ring. Theoretical studies on similar 2,2-diphenyl-1,3,2-oxazaborolidin-5-ones have shown that the presence of an amino acid residue significantly influences the electronic properties and bond lengths within the heterocyclic ring. researchgate.net For example, the B-N bond length is a critical parameter indicating the strength of the dative bond. researchgate.net

Key computational analyses include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. researchgate.net In this compound, the HOMO is likely distributed around the phenyl rings and the carboxylate group, while the LUMO may be centered on the boron atom and the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This provides a guide to intermolecular interactions and reactive sites.

These computational models can explain, for instance, how substituting the phenyl rings or the glycine (B1666218) backbone would alter the compound's stability and reactivity, guiding the synthesis of new derivatives with desired properties. chemrxiv.orgnih.gov

| Descriptor | Definition | Interpretation for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule is less reactive. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) where μ is the chemical potential | Quantifies the ability of a molecule to accept electrons; a global measure of electrophilic character. |

| Fukui Function | Localizes reactivity at specific atomic sites | Would likely identify the boron atom as a primary electrophilic site and the oxygen/nitrogen atoms as nucleophilic sites. irjweb.com |

Reactivity and Reaction Mechanisms of Glycyl Diphenylborinate

Formation of Reversible Covalent Bonds with Hydroxyl Groups

A hallmark of boron-containing compounds, including borinic acids and their esters, is their ability to form reversible covalent bonds with hydroxyl groups, particularly those of 1,2- and 1,3-diols. scholaris.camdpi.com This interaction leads to the formation of cyclic boronate or borinate esters. In the case of glycyl diphenylborinate, the diphenylborinate moiety, Ph₂B-O-, is the active component.

The reaction mechanism involves the nucleophilic attack of a hydroxyl group from a diol (such as a sugar or other polyol) on the electrophilic boron atom. This is followed by the elimination of a molecule of water or alcohol, depending on the starting borinic acid derivative, to form a five- or six-membered ring containing the boron atom. This process is typically reversible and sensitive to factors like pH and the presence of water. researchgate.net

Kinetic studies on the reaction of diphenylborinic acid with D-fructose have shown that the neutral acid, Ph₂B(OH), exhibits significantly higher reactivity than its corresponding conjugate base, the diphenylborinate ion. researchgate.net The formation of these chelate complexes is fundamental to the use of borinic acids in recognizing and protecting carbohydrate units and in catalyzing regioselective reactions on polyols. nih.govscholaris.ca The reversible nature of this bond allows the borinate group to act as a temporary protecting or directing group that can be easily removed under mild conditions.

Electrophilic Activation in Organic Transformations

The Lewis acidic nature of the boron atom in this compound allows it to function as a catalyst for electrophilic activation. It can coordinate to electron-rich atoms, typically oxygen, thereby activating the substrate towards nucleophilic attack or rearrangement.

Diphenylborinic acid and its derivatives are effective catalysts for activating carboxylic acids, facilitating important transformations like amide bond formation and cycloaddition reactions. nih.govscholaris.ca

Amide Synthesis: The catalytic cycle for amidation generally begins with the reaction between the borinic acid derivative and a carboxylic acid. nih.govorgsyn.org This condensation forms a mixed anhydride (B1165640), specifically an acyloxyborinate intermediate. This intermediate is significantly more electrophilic at the carbonyl carbon than the original carboxylic acid. The enhanced electrophilicity allows for efficient nucleophilic attack by an amine, even less reactive ones, to form the thermodynamically stable amide bond and regenerate the borinic acid catalyst. nih.govtcichemicals.comresearchgate.net This catalytic approach avoids the need for stoichiometric activating agents and often proceeds under milder conditions. orgsyn.org

Cycloaddition Reactions: In the context of cycloadditions, such as the Diels-Alder reaction, diphenylborinic anhydride (the dehydrated dimer of diphenylborinic acid) acts as a potent Lewis acid catalyst. atomfair.comgoogle.com It activates α,β-unsaturated carboxylic acids (dienophiles) by coordinating to the carbonyl oxygen. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the [4+2] cycloaddition with a diene. researchgate.net The activation is believed to proceed through a covalent, monoacylated hemiboronic ester intermediate. researchgate.net This catalytic method can provide high yields of cycloaddition products while minimizing competing polymerization reactions. google.comresearchgate.net

Borinic acid derivatives can activate alcohols to facilitate the formation of carbocation intermediates, which are key electrophiles in reactions like Friedel-Crafts alkylations. nih.govresearchgate.net The reaction is initiated by the coordination of the Lewis acidic boron atom to the hydroxyl group of an alcohol.

In the presence of a strong acid co-catalyst or with sufficiently activated alcohols (e.g., benzylic alcohols), this coordination weakens the C-O bond, promoting the departure of the hydroxyl group as water and generating a carbocation. nih.govpressbooks.pub This carbocation can then be trapped by a nucleophile, such as an electron-rich aromatic ring in a Friedel-Crafts reaction, to form a new carbon-carbon bond. mdpi.comlibretexts.org This process follows an Sₙ1-type mechanism. nih.gov The use of a boron-based catalyst allows for the reaction to proceed under relatively mild conditions compared to traditional strong Lewis acids like AlCl₃. pressbooks.pubvedantu.com

Nucleophilic Activation Mechanisms

While boron compounds are primarily known for electrophilic activation, their interaction with polyols can also indirectly enhance the nucleophilic character of specific hydroxyl groups. When a diphenylborinate group chelates to a cis-vicinal diol within a polyol molecule, it forms a rigid cyclic ester. scholaris.ca This chelation has several consequences:

Conformational Constraint: It locks the local conformation, which can orient other nearby hydroxyl groups into more sterically accessible or reactive positions.

Electronic Modulation: The Lewis acidic boron center withdraws electron density from the two coordinated oxygens. This electronic perturbation can influence the acidity and, consequently, the nucleophilicity of adjacent, uncoordinated hydroxyl groups.

Directed Activation: In systems featuring cooperative catalysis, the borinate adduct can act as a binding site to bring a basic catalyst into proximity with a specific hydroxyl group, increasing its nucleophilicity through deprotonation. A proposed mechanism for some boronic acid catalysts involves a simultaneous Lewis acid–Brønsted base interaction, where one functional group is activated as an electrophile and another is activated as a nucleophile. nih.gov

This strategy of regioselective activation is crucial in the complex chemistry of carbohydrates, where it enables the selective functionalization of one hydroxyl group among many. scholaris.ca

Transmetalation Processes in Catalytic Cycles

The diphenylborinate moiety can participate in transmetalation steps, which are fundamental to many transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comrsc.org Transmetalation is the transfer of an organic group from one metal (or metalloid, like boron) to another (typically a transition metal like palladium). wikipedia.org

The generally accepted mechanism for the Suzuki reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) complex.

Transmetalation: The organoboron compound (in this case, a derivative containing the diphenylborinate group) is activated by a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This species then transfers one of its organic substituents (a phenyl group, R²) to the palladium(II) center, displacing the halide and forming an R¹-Pd-R² complex. wikipedia.orgtorvergata.it

Reductive Elimination: The R¹-Pd-R² complex eliminates the coupled product (R¹-R²), regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

While boronic acids are the most common substrates, borinate esters and other organoboranes are also competent partners in this reaction. organic-chemistry.org The diphenylborinate group serves as a source of phenyl groups for the cross-coupling process.

Data Tables

Table 1: Summary of Reactions Catalyzed by Diphenylborinic Acid Derivatives

| Reaction Type | Substrate Activated | Proposed Intermediate | Purpose of Activation |

| Amide Synthesis | Carboxylic Acid | Acyloxyborinate | Increases electrophilicity of carbonyl carbon |

| Diels-Alder Cycloaddition | α,β-Unsaturated Carboxylic Acid | Covalent hemiboronic ester | Lowers LUMO energy of dienophile |

| Friedel-Crafts Alkylation | Alcohol (e.g., benzylic) | Carbocation | Generates a potent electrophile for aromatic substitution |

| Regioselective Acylation | Polyol / Diol | Cyclic borinate ester | Directs attack to a specific hydroxyl group |

Influence of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric nature of substituents on both the diphenylborinate and the glycyl moieties. These substituents can alter the electron density at the boron center, modify the nucleophilicity or electrophilicity of the reacting partners, and introduce steric hindrance that affects transition state energies. Understanding these effects is crucial for predicting and controlling the reaction outcomes of this compound.

The electronic influence of substituents on the phenyl rings of the diphenylborinate group can be rationalized through their inductive and resonance effects. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic rings modulate the Lewis acidity of the boron atom. An increase in the Lewis acidity of the boron center generally enhances its reactivity towards nucleophiles.

This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates (k) and equilibrium constants (K) with substituent constants (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Here, k₀ and K₀ are the rate and equilibrium constants for the unsubstituted reactant, respectively. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate.

Substituent Effects on the Diphenylborinate Moiety

Substituents on the phenyl rings of the diphenylborinate moiety directly impact the Lewis acidity of the boron atom. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), increase the electrophilicity of the boron center, making it more susceptible to nucleophilic attack. This increased reactivity is reflected in a lower pKa of the corresponding borinic acid. For instance, the introduction of electron-withdrawing substituents generally leads to an increase in the formation constants of boronate esters. researchgate.net

Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease the Lewis acidity of the boron, thereby reducing its reactivity towards nucleophiles. However, these electronic effects can be counteracted by steric hindrance.

The following table illustrates the effect of various substituents on the pKa of phenylboronic acid, which serves as a model for understanding the electronic effects on the Lewis acidity of the boron in this compound. A lower pKa value indicates a stronger Lewis acid and, generally, higher reactivity towards nucleophiles.

| Substituent (on Phenyl Ring) | pKa of Phenylboronic Acid | Effect on Lewis Acidity | Expected Impact on Reactivity |

| p-OCH₃ | 9.25 | Decreased | Decrease |

| p-CH₃ | 9.30 | Decreased | Decrease |

| -H (unsubstituted) | 8.86 | Reference | Reference |

| p-Cl | 8.55 | Increased | Increase |

| m-NO₂ | 7.99 | Increased | Increase |

| p-NO₂ | 7.14 | Increased | Increase |

| p-CF₃ | 8.08 | Increased | Increase |

This table presents data for substituted phenylboronic acids as a proxy to illustrate the expected electronic effects on the diphenylborinate moiety of this compound.

Substituent Effects on the Glycyl Moiety

Substituents on the glycyl portion of the molecule, specifically on the α-carbon or the amine nitrogen, can also influence reactivity. The nature of the amino acid side chain in analogous amino acid diphenylborinates can affect both the steric environment around the borinate ester bond and the electronic properties of the molecule.

For this compound, the key reactive sites on the glycyl moiety are the nitrogen atom of the amino group and the carbonyl carbon of the ester. The nucleophilicity of the nitrogen atom is a critical factor in reactions where it acts as a nucleophile.

Steric hindrance from bulky substituents on the α-carbon of the amino acid can impede reactions at the borinate ester. While glycine (B1666218) itself has no side chain, in related compounds, bulkier amino acid residues would be expected to decrease reaction rates at the boron center due to steric crowding.

Furthermore, modifications to the N-terminus of the glycyl group, such as acylation, would significantly alter its reactivity. An N-acyl group would reduce the nucleophilicity of the nitrogen atom and could introduce additional steric bulk.

The following table provides a conceptual overview of how different types of substituents on the glycyl moiety are expected to influence the reactivity of this compound.

| Substituent Type on Glycyl Moiety | Location | Expected Effect on Reactivity | Rationale |

| Electron-donating group | α-carbon | Minor electronic effect | Primarily steric effects would dominate. |

| Electron-withdrawing group | α-carbon | May slightly decrease nucleophilicity of the nitrogen | Inductive effects could influence the electron density on the backbone. |

| Bulky alkyl group | α-carbon | Decrease in reactivity at the boron center | Steric hindrance impeding access to the borinate ester. |

| Acyl group | Nitrogen atom | Decrease in nitrogen nucleophilicity | The electron-withdrawing nature of the acyl group reduces the electron density on the nitrogen. |

Coordination Chemistry: Ligand Properties and Metal Complexation of Diphenylborinates

Design and Synthesis of Glycyl Diphenylborinate as a Ligand

While there is no specific data on the chelation of this compound with transition metal ions, its structure suggests it would act as a bidentate or potentially tridentate ligand. The glycyl moiety provides a primary amine and a carboxylate group, both of which are excellent donor groups for transition metals. The formation of a five- or six-membered chelate ring involving the nitrogen and oxygen atoms would be anticipated, leading to stable metal complexes. The borinate group itself could also participate in coordination, further influencing the geometry and stability of the resulting complexes.

Strategies for designing ligands with specific metal affinities often involve tuning the electronic and steric properties of the ligand. For a molecule like this compound, this could involve:

Modification of the Amino Acid Backbone: Introducing different amino acids would alter the steric bulk and the nature of the coordinating groups.

Varying the Linker: Changing the length and flexibility of the chain connecting the amino acid to the borinate group could influence the bite angle and the stability of the chelate ring formed with a metal ion.

Characterization of Diphenylborinate Metal Complexes

The characterization of metal complexes is essential to determine their structure, composition, and properties. Standard techniques include spectroscopic methods, elemental analysis, and molar conductance studies.

Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the binding mode of the ligand.

Infrared (IR) Spectroscopy: In the IR spectrum of a this compound metal complex, one would expect to see shifts in the characteristic vibrational frequencies of the N-H and C=O groups of the glycyl moiety upon coordination to a metal ion. New bands corresponding to metal-ligand vibrations (M-N and M-O) would also be expected to appear at lower frequencies.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of transition metal complexes are characterized by absorptions arising from d-d electronic transitions and charge-transfer bands. ethz.chbath.ac.ukslideshare.netlibretexts.org The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the ligands. For a this compound complex, the electronic spectrum would provide insights into the coordination geometry around the metal center. ethz.chbath.ac.ukslideshare.netlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. For amino acid analogues of 2-APB, ¹H and ¹¹B NMR studies have shown the formation of a cyclic structure in solution due to the donation of electron density from the amino nitrogen to the boron atom. nih.gov This results in a characteristic downfield shift for the N-H protons and a specific chemical shift for the tetracoordinate boron atom. nih.gov

| Nucleus | Expected Chemical Shift (ppm) | Interpretation |

| ¹H (N-H) | ~6.1 - 7.2 | Deshielding indicates coordination of the nitrogen atom to the boron center. nih.gov |

| ¹¹B | ~3.7 - 4.7 | Consistent with a tetracoordinate boron atom in a cyclic structure. nih.gov |

| Note: Data is based on reported values for 2-APB amino acid analogues and represents expected ranges. |

Elemental Analysis: This technique is used to determine the empirical formula of a synthesized complex by measuring the percentage composition of its constituent elements (e.g., C, H, N, and the metal). sciensage.infoproakademia.eursc.org This data is crucial for confirming the stoichiometry of the metal-ligand complex. sciensage.infoproakademia.eursc.org

Molar Conductance: Molar conductance measurements of a complex in solution are used to determine its electrolytic nature. sciensage.infoajpojournals.orgresearchgate.netorientjchem.org By comparing the measured molar conductivity value to known ranges for non-electrolytes and different types of electrolytes (e.g., 1:1, 1:2), one can infer whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions in the crystal lattice. sciensage.infoajpojournals.orgresearchgate.netorientjchem.org

| Electrolyte Type | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| Non-electrolyte | < 50 |

| 1:1 electrolyte | 70 - 160 |

| Note: These are general ranges and can vary depending on the specific solvent and complex. researchgate.netorientjchem.org |

Mechanistic Insights into Metal-Ligand Binding

The interaction between a metal ion and a ligand is a fundamental Lewis acid-base reaction, where the ligand acts as a Lewis base (electron donor) and the metal ion acts as a Lewis acid (electron acceptor). bccampus.ca For a chelating ligand like this compound, the binding process would involve the stepwise formation of coordinate bonds between the donor atoms of the ligand and the metal center.

The stability of the resulting complex is influenced by several factors, including:

The Chelate Effect: The formation of a stable five- or six-membered ring upon chelation leads to a significant increase in the stability of the complex compared to coordination with analogous monodentate ligands.

The Nature of the Metal Ion: Factors such as the charge, size, and electron configuration of the metal ion will determine its affinity for the ligand.

The Solvent: The polarity and coordinating ability of the solvent can affect the stability of the metal-ligand bond.

Understanding these mechanistic principles is crucial for the rational design of new ligands and metal complexes with desired properties.

Advanced Chromatographic and Analytical Separations Employing Diphenylborinate Derivatives

Boronate Affinity Chromatography (BAC) Principles and Applications

Boronate Affinity Chromatography is a powerful liquid chromatography technique that utilizes an immobilized boronic acid ligand for the selective purification of molecules bearing cis-diol groups. xiamenbiotime.comnih.gov The method is distinguished from other affinity chromatography techniques by its broad-spectrum selectivity for this specific functional group, which is present in a wide array of biologically significant molecules. xiamenbiotime.comresearchgate.net The core principle of BAC lies in the pH-dependent, reversible formation of covalent ester bonds between the boronate ligand and the cis-diol moieties of the target analytes. researchgate.netresearchgate.net

The primary application of BAC is the selective isolation and enrichment of compounds that possess hydroxyl groups on adjacent carbon atoms in a cis configuration. springernature.com This structural feature is characteristic of numerous important biomolecules, making BAC a versatile tool in proteomics, glycomics, and metabolomics. xiamenbiotime.comresearchgate.net The range of compounds that can be selectively retained is extensive and includes:

Glycoproteins and Glycopeptides: These proteins, modified with carbohydrate chains, are crucial in processes like cell-to-cell recognition and immune response. nih.govresearchgate.net BAC is widely used to enrich these molecules from complex biological samples like human serum for further analysis. nih.gov

Nucleosides and Nucleotides: Ribonucleosides and their corresponding nucleotides, which form the basis of RNA, contain a cis-diol group in their ribose sugar moiety and are thus readily separated using BAC. researchgate.netspringernature.com

Carbohydrates and Saccharides: Simple and complex sugars often contain the necessary cis-diol structure for boronate binding. nih.govspringernature.com

Catechols: Compounds like catecholamines (e.g., dopamine, epinephrine) feature a cis-diol on an aromatic ring and can be effectively isolated. xiamenbiotime.comspringernature.com

The strength of the interaction depends on the planarity and rigidity of the diol structure, with 1,2-cis-diols providing the strongest boronate ester bonds. springernature.com

The formation of a stable complex between a boronate ligand and a diol is a pH-dependent process involving a change in the geometry of the boron atom. xiamenbiotime.comspringernature.com The mechanism proceeds through the following key steps:

Hydroxylation of Boronate: In aqueous solutions under basic or alkaline conditions (where the pH is greater than the pKa of the boronic acid), the boronic acid ligand, which is normally in a trigonal planar (sp² hybridized) state, undergoes hydroxylation. xiamenbiotime.comresearchgate.netspringernature.com This results in the formation of a tetrahedral, negatively charged boronate anion (sp³ hybridized). springernature.com

Ester Formation: The tetrahedral boronate anion is the reactive species that readily interacts with a cis-diol group to form a stable, cyclic diester. springernature.comrsc.org This reaction involves the elimination of water molecules and the formation of two B-O bonds, resulting in a five- or six-membered ring. nih.gov

Reversibility: The esterification is a reversible process. researchgate.net When the pH of the surrounding medium is lowered to an acidic range, the equilibrium shifts. The cyclic ester bond is hydrolyzed, releasing the bound cis-diol compound and regenerating the trigonal boronic acid ligand on the stationary phase. xiamenbiotime.comspringernature.com

This controlled, reversible covalent interaction is the cornerstone of BAC's utility, allowing for both strong, selective capture and gentle, efficient release of target molecules. xiamenbiotime.com

The efficiency of Boronate Affinity Chromatography is critically dependent on the precise control of pH for the binding and elution steps. xiamenbiotime.comspringernature.com The optimal conditions are determined by the pKa of the boronic acid ligand and the stability of the resulting boronate ester.

Binding Conditions: Binding is most effective at a pH at or above the pKa of the boronic acid ligand. researchgate.net This ensures a sufficient concentration of the reactive tetrahedral boronate anion, which is necessary for efficient esterification with the cis-diol of the target analyte. researchgate.netspringernature.com For many phenylboronic acid derivatives, this corresponds to a pH of 8.5 or higher. researchgate.net However, the development of boronic acids with lower pKa values has expanded the effective binding range to neutral or even mildly acidic conditions (pH 4.5-7.5) for certain analytes. researchgate.netnih.gov

Elution Conditions: Elution is achieved by disrupting the covalent boronate-diol ester bond. The most common strategy is to lower the pH of the mobile phase significantly. xiamenbiotime.comgbiosciences.com By introducing an acidic solution (e.g., 0.1 M glycine-HCl, pH 2.5-3.0), the equilibrium is reversed, leading to the hydrolysis of the ester and the release of the captured analyte. xiamenbiotime.comthermofisher.com An alternative elution method involves the use of a competing agent, such as a high concentration of sorbitol or another cis-diol-containing molecule, which displaces the bound analyte from the column. xiamenbiotime.com

The ability to modulate the binding and release simply by adjusting the pH makes BAC a robust and highly controllable separation technique. xiamenbiotime.com

Integration with Mass Spectrometry for Enhanced Detection

While BAC provides excellent selectivity for enriching cis-diol compounds, its integration with mass spectrometry (MS) creates a powerful analytical workflow for the detailed identification and characterization of these molecules. nih.gov BAC is used as an upfront sample preparation or enrichment step to isolate target analytes from complex mixtures, which are then introduced into the mass spectrometer for high-resolution analysis.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and specific detection capabilities of mass spectrometry. wikipedia.org This combination is particularly well-suited for the analysis of complex biological samples, including the glycopeptides and ribonucleosides isolated via BAC. wikipedia.orgnih.gov

In a typical workflow, a biological sample is first subjected to BAC to selectively capture glycoproteins or other cis-diol analytes. After elution, this enriched fraction is injected into the CE-MS system. The CE component separates the individual analytes with high resolution based on their charge and size. wikipedia.org As each separated component elutes from the capillary, it is ionized (typically via electrospray ionization) and enters the mass spectrometer, which provides precise mass-to-charge ratio data. wikipedia.orgdiva-portal.org This allows for the unambiguous identification of molecules and can be coupled with tandem MS (MS/MS) to obtain detailed structural information, such as the sequence of a glycopeptide or the specific structure of a modified nucleoside. nih.govnih.gov

Derivatization is a chemical modification of an analyte to improve its analytical performance, such as enhancing its ionization efficiency or directing its fragmentation in the mass spectrometer. nih.govspectroscopyonline.com The reaction of a cis-diol with a diphenylborinate derivative can itself be considered a derivatization strategy for MS analysis.

By forming a boronate ester, the chemical properties of the analyte are altered. This modification can be designed to:

Enhance Ionization: A boronate derivative can be chosen that contains a group that is easily ionized, thereby increasing the sensitivity of the MS detection. For example, derivatives containing a permanently charged group or a group that is highly efficient at accepting a proton can significantly boost the signal in the mass spectrometer. spectroscopyonline.com

Improve Chromatographic Separation: The formation of the diphenylborinate ester changes the polarity and size of the analyte, which can be leveraged to improve its separation in techniques like reversed-phase liquid chromatography prior to MS analysis. researchgate.net

Provide Structural Information: The boronate derivative introduces a specific chemical tag. During tandem mass spectrometry (MS/MS), the fragmentation of this tag can produce characteristic ions that confirm the presence of a cis-diol in the original molecule. nih.gov This provides an additional layer of structural confirmation beyond simply measuring the mass of the parent molecule.

This strategy effectively "tags" cis-diol compounds, making them more amenable to sensitive and specific analysis by mass spectrometry.

Thin-Layer Chromatography (TLC) as a Derivatization Reagent

Diphenylborinate derivatives, particularly glycyl diphenylborinate and its related compound 2-aminoethyl diphenylborinate (DPBA), serve as effective derivatization reagents in thin-layer chromatography (TLC). This process involves applying the reagent to the TLC plate after the separation of compounds. The reagent reacts with specific analytes, transforming them into derivatives that are more easily detected, often by enhancing their fluorescence. This technique is particularly valuable for visualizing compounds that are colorless and not readily detectable under UV light on their own. The application of these reagents can be performed by spraying or dipping the developed TLC plate, with dipping often ensuring a more uniform distribution of the reagent. merckmillipore.comsarponggroup.com

Fluorescent Staining of Flavonoids and Polyphenols

A primary application of diphenylborinate derivatives in TLC is for the fluorescent staining of flavonoids and other polyphenolic compounds. austinpublishinggroup.com Historically, reagents like Naturstoff reagent A (DPBA) have been used in plant science to enhance the otherwise weak fluorescence of these polyphenolic pigments, making them visible under UV light, typically at 366 nm. austinpublishinggroup.comnih.gov

When a TLC plate containing separated flavonoids is treated with a diphenylborinate reagent, stable and intensely fluorescent complexes are formed. This reaction significantly increases the quantum yield of fluorescence for many flavonoids, which would otherwise be difficult to detect. The resulting spots exhibit a range of colors—commonly yellow, green, or orange—when viewed under long-wavelength UV light. nih.gov This color variation can provide preliminary information about the class or structure of the flavonoid. For instance, different flavonoid subclasses may produce distinct fluorescent colors upon complexation.

The enhancement of fluorescence is so significant that this method is routinely used for the qualitative profiling of plant extracts to identify the presence of flavonoids and phenolic acids. austinpublishinggroup.commdpi.com The intensity and stability of the fluorescence can be further improved by the subsequent application of agents like polyethylene (B3416737) glycol (PEG). austinpublishinggroup.commdpi.com The combination of a diphenylborinate reagent followed by PEG (often referred to as NP/PEG reagent) is a standard procedure for visualizing phenolic compounds in complex mixtures. austinpublishinggroup.com

Table 1: Observed Fluorescence of Flavonoids with Diphenylborinate Reagents on TLC

| Compound Class | Reagent | Observation Conditions | Resulting Fluorescence |

|---|---|---|---|

| Flavonoids | 2-Aminoethyl Diphenylborinate (DPBA) | UV Light (366 nm) | Yellow, Yellow-Green, Yellow-Orange spots nih.gov |

| Phenolic Acids | NP/PEG Reagent | UV Light (366 nm) | Fluorescence quenching austinpublishinggroup.com |

Detection and Quantification of Specific Analytes in Complex Mixtures

Beyond simple visualization, the use of this compound and related compounds as derivatization reagents enables the detection and quantification of specific analytes within complex matrices, such as herbal extracts. nih.gov This method provides a chemical fingerprint of the sample, allowing for the identification of specific phenolic compounds by comparing their positions (Rf values) and fluorescent colors to known standards run on the same plate. nih.govmdpi.com

The derivatization process is crucial for achieving the sensitivity required to detect trace amounts of these compounds. The stable fluorescence produced allows for accurate and reproducible measurements. For quantitative analysis, TLC is often coupled with densitometry. After derivatization, a densitometer scans the plate, measuring the intensity of the fluorescence of each spot. nih.gov This intensity is proportional to the concentration of the analyte in the spot. By creating a calibration curve from standards of known concentrations, the amount of a specific flavonoid or polyphenol in the original sample can be determined. nih.govnih.gov

This TLC-densitometric method offers a simpler and more cost-effective alternative to other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for certain applications. researchgate.net Research has demonstrated a high correlation between the quantification results obtained by TLC with diphenylborinate derivatization and those from HPLC. researchgate.net The technique is robust enough to be used for the quality control of plant materials and herbal products by quantifying key flavonoid markers.

Table 2: Research Findings on Analyte Detection using Diphenylborinate Derivatization

| Study Focus | Matrix | Analytes Detected/Quantified | Key Findings |

|---|---|---|---|

| Profiling of Nettle Species | Plant Extracts | Flavonoids and Phenolic Acids (e.g., rutin, quercetin, caffeic acid) | NP/PEG derivatization revealed clear differentiation in the polyphenolic profiles between different plant species. mdpi.com |

| Analysis of Robinia pseudoacacia | Plant Extracts | Hyperoside and Acacetin-7-O-ruthoside | TLC with NP/PEG reagent allowed for the identification and subsequent quantification of specific flavonoids using photo-densitometry. nih.gov |

| Cellular Flavonoid Quantification | CHO-K1 cells | Quercetin | A fluorescence-based method using DPBA showed high correlation with HPLC for quantifying cellular flavonoid levels. researchgate.net |

Future Research Directions and Emerging Opportunities in Glycyl Diphenylborinate Chemistry

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of glycyl diphenylborinate can be approached through the general procedure established for 2-APB amino acid analogues. This typically involves the reaction of an amino acid, in this case, glycine (B1666218), with diphenylborinic anhydride (B1165640). mdpi.com The reaction is often carried out in a suitable solvent such as ethanol (B145695) under reflux conditions. mdpi.com

Future research in this area should focus on optimizing this existing pathway to improve yields and purity. Furthermore, the exploration of entirely new synthetic routes is a promising avenue. This could involve investigating different boron-containing starting materials or employing novel coupling strategies to form the B-O and B-N bonds characteristic of this class of compounds.

A significant opportunity lies in the synthesis of a diverse library of this compound analogues. By modifying the diphenylborinate core or the glycine backbone, a wide range of new compounds with potentially enhanced or novel properties can be generated. For instance, substitution on the phenyl rings could modulate the electronic and steric properties of the molecule, influencing its reactivity and binding affinities.

Table 1: Potential Synthetic Modifications for this compound Analogues

| Modification Site | Potential Substituents | Desired Outcome |

| Phenyl Rings | Halogens, Alkyl groups, Alkoxy groups, Nitro groups | Modulate electronic properties, enhance catalytic activity, improve selectivity. |

| Glycine Backbone | Alkylation of the nitrogen atom, Substitution on the alpha-carbon | Introduce chirality, alter binding modes, create new catalytic sites. |

The development of stereoselective synthetic methods for chiral analogues of this compound is another critical research direction. Introducing chirality could lead to applications in asymmetric catalysis and as chiral resolving agents.

Development of Advanced Spectroscopic Probes and Characterization Techniques

A thorough characterization of this compound and its newly synthesized analogues is fundamental to understanding their structure-property relationships. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are crucial for confirming the cyclic structure of these compounds in solution. mdpi.com The donation of electron density from the nitrogen atom of the glycine to the boron atom results in characteristic downfield shifts of the N-H protons and specific chemical shifts for the boron atom. mdpi.com Future research could involve the use of more advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals, especially for more complex analogues. Solid-state NMR could also provide valuable insights into the structure and dynamics of these compounds in the solid phase.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives. mdpi.com Techniques like electrospray ionization (ESI) are well-suited for these compounds. mdpi.com Future work could explore the use of tandem mass spectrometry (MS/MS) to study the fragmentation patterns of these molecules, which can provide valuable structural information. up.ac.zajptcp.com Liquid chromatography-mass spectrometry (LC-MS) methods will also be vital for analyzing reaction mixtures and assessing the purity of synthesized compounds. up.ac.zajptcp.comresearchgate.net

Other Spectroscopic Techniques: Infrared (IR) spectroscopy can confirm the presence of key functional groups, while UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. researchgate.netunizar-csic.es The development of fluorescent borinate derivatives opens up possibilities for their use as spectroscopic probes in biological systems. researchgate.net

Table 2: Spectroscopic Data for Diphenylborinate Derivatives

| Technique | Compound Type | Key Observations | Reference |

| ¹H NMR | 2-APB Amino Acid Analogues | Deshielding of N-H protons (6.1–7.2 ppm) | mdpi.com |

| ¹¹B NMR | 2-APB Amino Acid Analogues | Chemical shift around 3.7–4.7 ppm | mdpi.com |

| HRMS (ESI+) | 2-APB Analogues | Accurate mass determination for molecular formula confirmation | mdpi.com |

| IR Spectroscopy | Borinates | Characterization of functional group vibrations | researchgate.net |

| UV-Vis Spectroscopy | Borinates | Study of electronic transitions | researchgate.net |

Predictive Computational Modeling for Complex Reactivity and Catalysis

Computational modeling is a powerful tool for understanding and predicting the behavior of chemical systems, and its application to this compound chemistry holds immense potential. researchgate.net Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of these molecules. acs.org

Future research should focus on building accurate computational models to predict the catalytic activity of this compound and its analogues. This can involve:

Predicting Regioselectivity and Stereoselectivity: For reactions where multiple products are possible, computational models can help predict the selectivity of the catalyst, guiding the design of more efficient and selective catalytic systems.

Virtual Screening of Analogues: Computational methods can be used to screen large virtual libraries of this compound analogues to identify promising candidates for specific catalytic applications before their synthesis and experimental testing.

The combination of computational and experimental studies will be crucial for accelerating the discovery and development of new catalysts based on the this compound scaffold. acs.orgbohrium.comnih.gov

Design of Next-Generation Catalytic Systems

The structural features of this compound, particularly the presence of a Lewis acidic boron center and a coordinating amino acid moiety, suggest its potential as a catalyst or a ligand in catalysis. The development of next-generation catalytic systems based on this scaffold is a significant area for future research.

Drawing inspiration from the catalytic activity of other amino acid-metal complexes, one promising direction is the use of this compound as a ligand for transition metals. scirp.org The resulting complexes could exhibit unique catalytic properties in a variety of organic transformations, such as oxidation reactions. scirp.org

Furthermore, the inherent Lewis acidity of the boron atom in this compound could be exploited for catalysis in reactions such as amide bond formation. researchgate.net Research could focus on designing catalytic systems where the borinate plays a direct role in activating substrates.

The development of immobilized catalytic systems, where this compound or its metal complexes are supported on a solid matrix, is another important avenue. This would facilitate catalyst recovery and reuse, making the catalytic process more sustainable and economically viable.

Q & A

Q. How can researchers determine the solubility and thermodynamic stability of glycyl diphenylborinate in aqueous micellar systems?

Methodological Answer: Conductometric and fluorescence probe analyses are effective for quantifying solubility and micelle interactions. For example, studies on glycyl dipeptides in cationic surfactant systems (e.g., cetyltrimethylammonium bromide) use conductivity measurements to assess micelle formation and thermodynamic parameters like Gibbs free energy . Fluorescence probes (e.g., pyrene) can monitor microenvironmental changes in micelles, providing insights into solute-solvent interactions. Ensure calibration with standard buffers and control for temperature variations (±0.1°C) to minimize experimental error .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural changes under varying pH conditions?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., B NMR) is critical for probing boron coordination environments. Infrared (IR) spectroscopy can identify shifts in carbonyl or borinate bonds, while UV-Vis spectroscopy tracks electronic transitions in aromatic diphenyl groups. Cross-validate results with computational methods like density functional theory (DFT) to correlate spectral data with molecular geometry .

Q. How should researchers design experiments to assess this compound’s reactivity with quaternary ammonium salts?

Methodological Answer: Use volumetric titrations combined with dynamic light scattering (DLS) to monitor micellar structural changes. For instance, incremental addition of tetramethylammonium bromide to this compound solutions can reveal concentration-dependent aggregation patterns. Replicate experiments at multiple temperatures (e.g., 25°C, 37°C) to evaluate enthalpy-entropy compensation effects .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound’s micellar systems be resolved?

Methodological Answer: Discrepancies often arise from inconsistent purity standards or solvent equilibration times. Adopt the IUPAC-recommended protocols for solubility determination, including rigorous material purification (e.g., recrystallization ≥99.5% purity) and equilibration periods (>24 hours). Cross-reference conductometric data with isothermal titration calorimetry (ITC) to validate enthalpy changes .

Q. What strategies mitigate interference from Fe-S clusters when studying this compound’s role in radical-mediated enzymatic reactions?

Methodological Answer: In systems like Fe-S glycyl radical enzymes (GREs), use anaerobic chambers to prevent cluster oxidation. Employ electron paramagnetic resonance (EPR) spectroscopy to detect transient thiyl radicals, and pair with site-directed mutagenesis to isolate borinate-specific effects. Control experiments with radical quenchers (e.g., ascorbate) confirm signal specificity .

Q. How can researchers optimize computational models to predict this compound’s interaction with biomimetic membranes?

Methodological Answer: Molecular dynamics (MD) simulations with force fields parameterized for boron (e.g., GAFF2) can model lipid bilayer penetration. Validate against experimental data from Langmuir-Blodgett trough measurements of surface pressure-area isotherms. Use adaptive sampling to enhance conformational sampling efficiency, focusing on borinate-headgroup hydrogen bonding .

Q. What experimental frameworks address reproducibility challenges in this compound’s kinetic studies?

Methodological Answer: Implement stopped-flow techniques with sub-millisecond resolution to capture rapid borinate-ligand binding events. Pair with microfluidic platforms for high-throughput screening of reaction conditions (e.g., ionic strength, co-solvents). Publish raw datasets and analysis scripts in open repositories to enable cross-lab validation .

Data Analysis and Interpretation

Q. How should researchers handle outliers in fluorescence anisotropy data for this compound-protein binding assays?

Methodological Answer: Apply robust statistical methods like Tukey’s fences (Q1 – 1.5×IQR to Q3 + 1.5×IQR) to identify outliers. Use Bayesian hierarchical modeling to account for instrument-specific noise. Confirm binding constants via orthogonal methods like surface plasmon resonance (SPR) .

Q. What meta-analysis approaches reconcile conflicting literature on this compound’s catalytic efficiency?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to filter studies by methodological rigor (e.g., exclusion of non-peer-reviewed sources). Perform multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). Open-source tools like RevMan can visualize heterogeneity via forest plots .

Literature and Collaboration

Q. How can researchers identify authoritative databases for this compound’s physicochemical properties?

Methodological Answer: Prioritize IUPAC-endorsed compilations (e.g., Journal of Chemical Thermodynamics) for solubility and stability data. Use Reaxys or SciFinder to filter peer-reviewed studies with detailed experimental protocols. Cross-check against institutional library guides for chemistry-specific repositories .

Q. What frameworks facilitate interdisciplinary collaboration in this compound research?

Methodological Answer: Establish shared electronic lab notebooks (ELNs) with version control (e.g., LabArchives) for real-time data sharing. Organize cross-departmental workshops to align synthetic chemists, enzymologists, and computational modelers on unified research questions. Leverage preprint servers (e.g., ChemRxiv) for early feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.